Isobavachalcone Isobavachalcone Isobavachalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4' and a prenyl group at position 3'. It has a role as an antibacterial agent, a platelet aggregation inhibitor and a metabolite. It is a polyphenol and a member of chalcones. It is functionally related to a trans-chalcone.
Isobavachalcone is a natural product found in Morus cathayana, Hypericum geminiflorum, and other organisms with data available.
See also: Angelica keiskei top (part of).
Brand Name: Vulcanchem
CAS No.: 20784-50-3
VCID: VC0530878
InChI: InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+
SMILES: O=C(C1=CC=C(O)C(C/C=C(C)\C)=C1O)/C=C/C2=CC=C(O)C=C2
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol

Isobavachalcone

CAS No.: 20784-50-3

Cat. No.: VC0530878

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Isobavachalcone - 20784-50-3

Specification

Description Isobavachalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4' and a prenyl group at position 3'. It has a role as an antibacterial agent, a platelet aggregation inhibitor and a metabolite. It is a polyphenol and a member of chalcones. It is functionally related to a trans-chalcone.
Isobavachalcone is a natural product found in Morus cathayana, Hypericum geminiflorum, and other organisms with data available.
See also: Angelica keiskei top (part of).
CAS No. 20784-50-3
Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
IUPAC Name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+
Standard InChI Key DUWPGRAKHMEPCM-IZZDOVSWSA-N
Isomeric SMILES CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
SMILES O=C(C1=CC=C(O)C(C/C=C(C)\C)=C1O)/C=C/C2=CC=C(O)C=C2
Canonical SMILES CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C
Appearance Solid powder

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